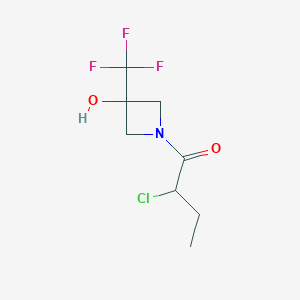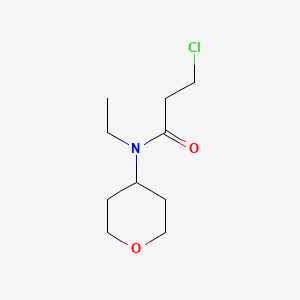
2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one is a chemical compound belonging to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-chloro-3-methyl-1,2-oxazole with chloroacetic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles. The use of heterogeneous catalysts can also enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form 2-chloro-1-(3-methyl-1,2-oxazol-5-yl)ethanoic acid.
Reduction: Reduction can yield 2-chloro-1-(3-methyl-1,2-oxazol-5-yl)ethanol.
Substitution: Substitution reactions can produce various derivatives, such as 2-amino-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one.
Scientific Research Applications
2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one has found applications in several scientific research areas:
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammation.
Agriculture: It is used in the development of herbicides and pesticides due to its biocidal properties.
Materials Science: The compound is utilized in the creation of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with bacterial enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but often include disruption of cell wall synthesis or inhibition of key metabolic enzymes.
Comparison with Similar Compounds
2-Chloro-3-(5-methyl-1,2-oxazol-3-yl)aniline
2-Chloro-3-(5-methyl-1,2-oxazol-4-yl)ethan-1-one
2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one
Uniqueness: 2-Chloro-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the chloro group at the 2-position. This structural feature influences its reactivity and biological activity, making it distinct from other oxazole derivatives.
Properties
IUPAC Name |
2-chloro-1-(3-methyl-1,2-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-4-2-6(10-8-4)5(9)3-7/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUWWNZOGGQGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















